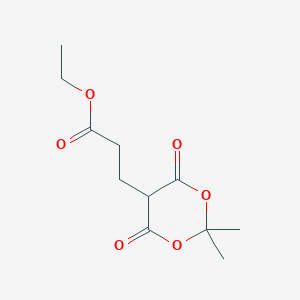

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

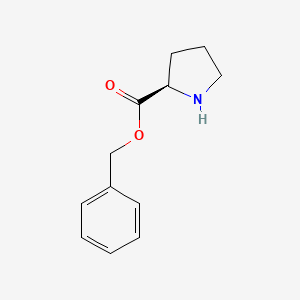

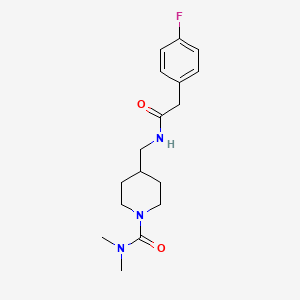

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate is a chemical compound with the molecular formula C11H16O6 . It has a molecular weight of 244.244 g/mol . The compound is also known by other names such as 3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-yl)-propionic acid ethyl ester and 3-(4,6-diketo-2,2-dimethyl-1,3-dioxan-5-yl)propionic acid ethyl ester .

Molecular Structure Analysis

The InChIKey of the compound is ACXNSPLBMWUNGX-UHFFFAOYAY . The structure consists of an ethyl ester group attached to a 1,3-dioxane ring with two carbonyl groups and two methyl groups .Physical And Chemical Properties Analysis

The physical properties such as melting point, boiling point, density, and refractive index of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate are not available in the current resources .科学的研究の応用

Polymorphism Studies

The compound's role in investigating polymorphism was highlighted in a study that characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques. This research emphasizes the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of polymorphic forms, underscoring the compound's utility in detailed structural analysis (F. Vogt et al., 2013).

Catalytic Reactions

Another study explored the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst. This research provides insights into an alternative route for 1,3-propanediol production from syngas-derived dimethyl malonate, showcasing the compound's potential in catalytic processes and the impact of Cu+/Cu0 on selectivity (Sainan Zheng et al., 2017).

Synthesis of N-Substituted Derivatives

Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This study outlines a process involving conventional protection, selective amidation, and deprotective-cyclization approaches, demonstrating the compound's versatility in organic synthesis (V. Thakur et al., 2015).

Enantioselective Reactions

The bisoxazolidine-catalyzed enantioselective Reformatsky reaction is another significant application. This method yields ethyl 3-hydroxy-3-(4-aryl)propanoates with high yields and enantiomeric excess, showcasing the compound's role in enantioselective synthesis and the influence of catalysts on reaction outcomes (C. Wolf et al., 2011).

Copolymer Synthesis

Furthermore, the compound is involved in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. This study highlights the controlled synthesis of well-defined copolymers for potential bioconjugation applications, illustrating the compound's utility in polymer chemistry (N. Rossi et al., 2008).

特性

IUPAC Name |

ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXNSPLBMWUNGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)

![cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2723365.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)